molecular formula C7H12O4S B14009058 2-(Propylsulfanyl)butanedioic acid CAS No. 45015-91-6

2-(Propylsulfanyl)butanedioic acid

Cat. No.: B14009058
CAS No.: 45015-91-6
M. Wt: 192.24 g/mol
InChI Key: VSXFXFSHZGLCKR-UHFFFAOYSA-N
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Description

2-(Propylsulfanyl)butanedioic acid is an organic compound that belongs to the class of butanedioic acids It is characterized by the presence of a propylsulfanyl group attached to the butanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylsulfanyl)butanedioic acid can be achieved through several methods. One common approach involves the reaction of butanedioic acid with propylthiol in the presence of a suitable catalyst. The reaction typically requires controlled conditions such as temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity and yield. The choice of catalysts and solvents plays a crucial role in the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-(Propylsulfanyl)butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding alcohols or thiols.

    Substitution: The propylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Propylsulfanyl)butanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Propylsulfanyl)butanedioic acid involves its interaction with specific molecular targets and pathways. The propylsulfanyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Succinic acid: A simple butanedioic acid without the propylsulfanyl group.

    2-(Methylsulfanyl)butanedioic acid: Similar structure with a methylsulfanyl group instead of propylsulfanyl.

    2-(Ethylsulfanyl)butanedioic acid: Contains an ethylsulfanyl group.

Uniqueness

2-(Propylsulfanyl)butanedioic acid is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the propylsulfanyl functionality is desired.

Properties

CAS No.

45015-91-6

Molecular Formula

C7H12O4S

Molecular Weight

192.24 g/mol

IUPAC Name

2-propylsulfanylbutanedioic acid

InChI

InChI=1S/C7H12O4S/c1-2-3-12-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11)

InChI Key

VSXFXFSHZGLCKR-UHFFFAOYSA-N

Canonical SMILES

CCCSC(CC(=O)O)C(=O)O

Origin of Product

United States

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